molecular formula C13H9FN4O2 B2885741 1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1710845-82-1

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2885741
CAS No.: 1710845-82-1
M. Wt: 272.239
InChI Key: WEWZJMNFMADHRH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the CAS Registry Number 1710845-82-1 . It has a molecular formula of C13H9FN4O2 and a molecular weight of 272.24 g/mol . This compound belongs to the class of 1,2,3-triazole derivatives, which are nitrogen-rich heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery . The 1,2,3-triazole core is considered a valuable building block due to its ability to form diverse non-covalent interactions, such as hydrogen bonds, with various biological targets like proteins and enzymes . This moiety is known for its high stability under both acidic and basic conditions, resistance to enzymatic degradation, and low toxicity profile, making it a privileged structure in the development of new pharmacologically active agents . The specific research applications of this compound are an area of active investigation. Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules or as a candidate for biological screening. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-pyrrol-1-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2/c14-9-5-1-2-6-10(9)18-12(17-7-3-4-8-17)11(13(19)20)15-16-18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZJMNFMADHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C14_{14}H10_{10}FN3_3O2_2
  • Molecular Weight : 271.25 g/mol
  • CAS Number : 1172017-52-5

Antimicrobial Activity

Triazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that triazoles can inhibit the growth of various bacterial and fungal strains due to their ability to interfere with essential biochemical pathways in microorganisms .

Anticancer Activity

Research has demonstrated that compounds containing the triazole ring exhibit potent anticancer activities. For instance:

  • Cytotoxicity : The compound has been evaluated against several cancer cell lines. In one study, it displayed an IC50_{50} value of 13.62 ± 0.86 µM against HeLa cells, indicating substantial cytotoxic effects compared to traditional chemotherapeutics such as 5-fluorouracil .
Cell LineIC50_{50} (µM)Reference
HeLa13.62 ± 0.86
AGS2.63 ± 0.17
MGC-8033.05 ± 0.29
HCT-11611.57 ± 0.53

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through various pathways:

  • DNA Damage : The compound has been shown to induce DNA fragmentation and morphological changes indicative of apoptosis in Jurkat T-cells .
  • Mitochondrial Dysfunction : It reduces mitochondrial membrane potential, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and overall biological activity of the compound.

Study on Antiproliferative Activity

A notable study focused on the antiproliferative effects of a series of triazole derivatives, including the target compound. The results indicated that these compounds exhibited selective cytotoxicity towards leukemia cell lines (e.g., K562 and HL-60), with some derivatives showing comparable efficacy to doxorubicin .

Comparative Analysis with Other Triazoles

In comparative studies, the target compound was evaluated against other triazole derivatives. The findings revealed that modifications in the triazole structure could lead to enhanced selectivity and potency against specific cancer types .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs and their substituent effects:

Compound Name R1 (Position 1) R5 (Position 5) Molecular Weight Key Properties/Biological Activity Reference
Target Compound 2-Fluorophenyl 1H-Pyrrol-1-yl 287.25* Not reported; inferred stability from fluorophenyl and pyrrole conjugation
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl 295.65 Antitumor activity (GP = 68.09% vs. NCI-H522 cells)
1-(2-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 2-Ethoxyphenyl Pyridin-2-yl 310.31 Potential enhanced solubility due to pyridine’s basicity
1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid 2-Fluorophenyl Propyl 249.24 Increased lipophilicity from alkyl chain
1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid Phenyl 4-Pyridinyl 266.25 Improved aqueous solubility via pyridine’s hydrogen bonding
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl H 204.19 Antibacterial activity (Gram-positive/-negative pathogens)

*Calculated molecular weight based on formula C₁₃H₁₀FN₅O₂.

Key Observations

Electron-Rich Moieties: The pyrrole group in the target compound may engage in π-π stacking or hydrogen bonding, analogous to the pyridine in .

Solubility and Lipophilicity: The carboxylic acid group ensures moderate aqueous solubility across all analogs. Alkyl chains (e.g., propyl in ) increase lipophilicity, whereas pyridine () or aminophenyl () groups enhance polarity.

Synthetic Routes :

  • Triazole formation via azide-alkyne cyclization (e.g., ) or base-catalyzed reactions () is common. The target compound may be synthesized similarly, with protection/deprotection steps for the pyrrole group.

Tautomerism and Stability :

  • Unlike 5-formyl analogs (), which exhibit ring-chain tautomerism, the pyrrole substituent in the target compound likely stabilizes the triazole core through conjugation, reducing tautomeric shifts.

Research Implications

  • Drug Design : Fluorinated aromatic rings (as in the target compound) are prized for their metabolic stability and bioavailability. Pairing this with the pyrrole’s electron-rich system could optimize interactions with hydrophobic enzyme pockets.
  • Antimicrobial vs. Antitumor Activity: While aminophenyl analogs show antibacterial effects (), chlorophenyl/trifluoromethyl derivatives excel in antitumor applications (). The target compound’s activity profile remains to be elucidated.

Q & A

Q. What crystallographic data reveal about the compound’s intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (173 K) shows:
  • Hydrogen Bonds : Carboxylic acid dimers (O─H···O, 2.65 Å) stabilize the crystal lattice .
  • π-Stacking : Fluorophenyl and pyrrole rings align face-to-face (3.8 Å spacing), suggesting solid-state photostability .

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